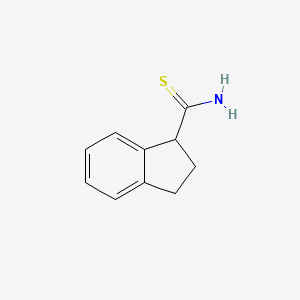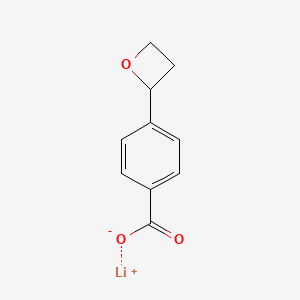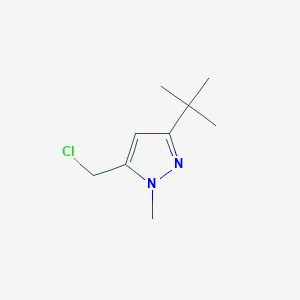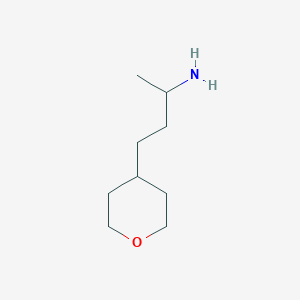
4-(Tetrahydro-2h-pyran-4-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is an organic compound with the molecular formula C9H19NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine typically involves the reaction of tetrahydropyran derivatives with appropriate amine precursors. One common method involves the reduction of 4-cyanotetrahydropyran using sodium hydroxide or potassium hydroxide to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite under reflux conditions to yield the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines or amides.
科学的研究の応用
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Aminotetrahydropyran: A similar compound with a tetrahydropyran ring and an amine group, used in organic synthesis and medicinal chemistry.
Tetrahydropyran-4-amine: Another related compound with similar structural features and applications.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is unique due to its extended carbon chain, which provides additional flexibility and potential for functionalization compared to simpler tetrahydropyran derivatives. This structural feature enhances its utility in the synthesis of more complex molecules and its potential biological activity.
特性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC名 |
4-(oxan-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-8(10)2-3-9-4-6-11-7-5-9/h8-9H,2-7,10H2,1H3 |
InChIキー |
SMMQPXQCPWNBCA-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CCOCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
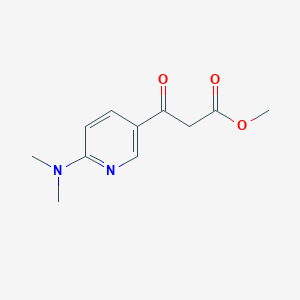



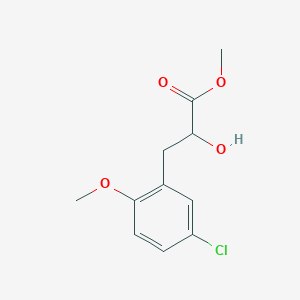
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
